2-Chlorocinnamaldehyde

Vue d'ensemble

Description

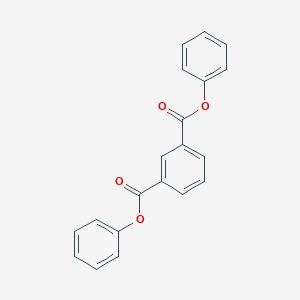

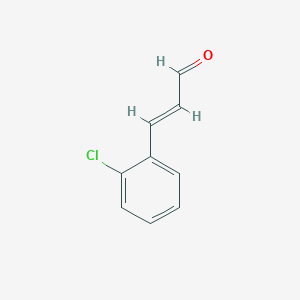

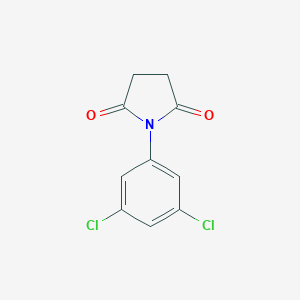

2-Chlorocinnamaldehyde, also known as ortho-Chlorocinnamaldehyde, is an organic compound with the chemical formula C9H7ClO. It is characterized by a yellow liquid appearance and a strong aroma. This compound is primarily used in the food, perfume, and cosmetics industries as a fragrance agent due to its unique aroma .

Mécanisme D'action

Target of Action

2-Chlorocinnamaldehyde, a derivative of cinnamaldehyde, primarily targets fungi . It has been found to exhibit significant antifungal activity against various species of fungi .

Mode of Action

The compound interacts with its fungal targets by inhibiting their growth and toxin metabolism . The α,β unsaturated acyl group in this compound is capable of reacting as a Michael acceptor, which is critical for its antifungal activity .

Biochemical Pathways

QS is a cell-density dependent communication process that regulates virulence gene expression in many bacteria, including Vibrio spp .

Pharmacokinetics

Its molecular weight is 1666, and it has a melting point of 49-51 °C . These properties may influence its bioavailability and pharmacokinetics.

Result of Action

The most active analogs of cinnamaldehyde, including this compound, have been found to affect the starvation response, biofilm formation, pigment production, and protease production in Vibrio spp in vitro . These compounds also significantly increased the survival of the nematode Caenorhabditis elegans infected with Vibrio anguillarum, Vibrio harveyi, and Vibrio vulnificus .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s oxidation process involves a reaction with oxygen to form peroxides, which can lead to complex oxidation reactions and potential explosion hazards . Therefore, the storage and handling conditions of this compound are crucial for its stability and efficacy .

Analyse Biochimique

Biochemical Properties

It is known that cinnamaldehyde and its derivatives can interact with various enzymes and proteins

Cellular Effects

Cinnamaldehyde and its derivatives have been shown to affect various cellular processes . For example, they can inhibit the growth of certain bacteria and fungi

Molecular Mechanism

It is known that cinnamaldehyde and its derivatives can bind to certain biomolecules and affect their function

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 2-Chlorocinnamaldehyde is typically synthesized by reacting cinnamaldehyde with chlorine gas. The reaction can be carried out under normal temperature or heating conditions. The target product is then purified by distillation .

Industrial Production Methods: In industrial settings, the production of this compound follows the same synthetic route but on a larger scale. The reaction conditions are optimized to ensure maximum yield and purity. Safety measures are strictly adhered to, given the compound’s combustible nature and its reactivity with oxidizing and reducing agents .

Analyse Des Réactions Chimiques

Types of Reactions: 2-Chlorocinnamaldehyde undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form 2-Chlorocinnamic acid.

Reduction: It can be reduced to form 2-Chlorocinnamyl alcohol.

Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Common nucleophiles include amines and thiols.

Major Products:

Oxidation: 2-Chlorocinnamic acid.

Reduction: 2-Chlorocinnamyl alcohol.

Substitution: Various substituted cinnamaldehyde derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

2-Chlorocinnamaldehyde has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: It has been studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research has explored its potential as a therapeutic agent due to its biological activities.

Industry: It is used in the production of fragrances and flavoring agents.

Comparaison Avec Des Composés Similaires

- 2-Chlorocinnamic acid

- 2-Chlorocinnamyl alcohol

- 2-Chlorocinnamoyl chloride

- 2-Chlorochalcone

Comparison: 2-Chlorocinnamaldehyde is unique due to its strong aroma and its widespread use in the fragrance industry. Compared to 2-Chlorocinnamic acid and 2-Chlorocinnamyl alcohol, it is more volatile and has a distinct olfactory profile. Its reactivity also makes it a valuable intermediate in organic synthesis .

Propriétés

IUPAC Name |

(E)-3-(2-chlorophenyl)prop-2-enal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClO/c10-9-6-2-1-4-8(9)5-3-7-11/h1-7H/b5-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGBCDXOKFIDHNS-HWKANZROSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=CC=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)/C=C/C=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001031046 | |

| Record name | 2-Chlorocinnamaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001031046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1794-45-2 | |

| Record name | 2-Chlorocinnamaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001794452 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chlorocinnamaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001031046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 2-chlorocinnamaldehyde exhibit its mutagenic activity?

A: Research suggests that this compound induces frame-shift mutations in bacterial DNA. [, ] This mutagenic effect is likely due to its planar structure, allowing it to intercalate between DNA base pairs and disrupt DNA replication. [] In the Ames test, this compound demonstrated significant mutagenic activity in Salmonella typhimurium strains TA 100 and TA 98. [] Furthermore, it exhibited a positive response in the SOS chromotest with Escherichia coli PQ 37, indicating its ability to induce DNA damage and trigger the SOS repair system. []

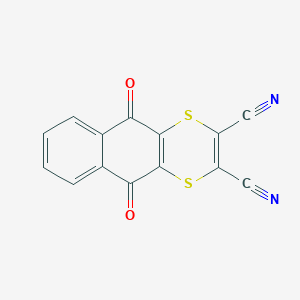

Q2: How does the structure of cinnamaldehyde derivatives affect their ability to inhibit farnesyl protein transferase (FPTase)?

A: Studies show that the position of substituents on the phenyl ring of cinnamaldehyde derivatives significantly influences their FPTase inhibitory activity. [] Ortho-substituted derivatives, like this compound, exhibit higher inhibitory activity compared to meta- or para-substituted counterparts. [] This suggests that the ortho position is crucial for interaction with the FPTase enzyme. Additionally, the presence of an unsaturated aldehyde side chain is essential for activity. [] Among the tested derivatives, this compound demonstrated the most potent FPTase inhibition. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

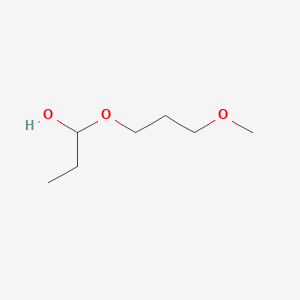

![1-[(2S,3R)-2-hydroxynonan-3-yl]imidazole-4-carboxamide](/img/structure/B166077.png)

![2-Methylbenzo[d]thiazole-7-carbaldehyde](/img/structure/B166079.png)

![1-(3,4-dihydro-2H-chromen-2-yl)-2-[[2-(3,4-dihydro-2H-chromen-2-yl)-2-hydroxyethyl]amino]ethanol](/img/structure/B166084.png)